![molecular formula C30H31N5O2 B12349885 3-(cyclohex-1-en-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12349885.png)
3-(cyclohex-1-en-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-7(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AG-270 is a first-in-class, oral, potent, reversible inhibitor of methionine adenosyltransferase 2A (MAT2A). This enzyme is crucial in the methionine salvage pathway, responsible for generating S-adenosyl methionine, a universal methyl group donor. AG-270 is currently being evaluated in phase 1 clinical trials for the treatment of patients with advanced solid tumors and lymphomas with methylthioadenosine phosphorylase deletion .
Vorbereitungsmethoden
The synthesis of AG-270 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is prepared through a series of organic reactions involving the use of various reagents and catalysts . Industrial production methods for AG-270 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
AG-270 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles.
Addition Reactions: These reactions involve the addition of atoms or groups to the compound, often using catalysts to facilitate the process.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Wissenschaftliche Forschungsanwendungen
AG-270 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: AG-270 is used as a tool compound to study the methionine salvage pathway and the role of MAT2A in cellular metabolism.
Biology: The compound is used to investigate the effects of MAT2A inhibition on cellular processes, including DNA damage response and cell cycle regulation.
Medicine: AG-270 is being evaluated for its potential to treat cancers with methylthioadenosine phosphorylase deletion, including non-small cell lung cancer, pancreatic cancer, and glioblastoma
Industry: The compound’s ability to inhibit MAT2A makes it a valuable tool for developing new therapeutic strategies and drug combinations
Wirkmechanismus
AG-270 exerts its effects by inhibiting methionine adenosyltransferase 2A, leading to a reduction in S-adenosyl methionine levels. This inhibition disrupts the methionine salvage pathway, resulting in altered RNA splicing and changes in gene expression related to cell cycle regulation and DNA damage response. The compound’s mechanism of action involves binding to the active site of methionine adenosyltransferase 2A, preventing the enzyme from catalyzing the formation of S-adenosyl methionine .
Vergleich Mit ähnlichen Verbindungen
AG-270 is unique among methionine adenosyltransferase 2A inhibitors due to its potency, reversibility, and oral bioavailability. Similar compounds include:
MAT2A-IN-10: An orally active inhibitor of methionine adenosyltransferase 2A with an IC50 of 26 nM.
MAT2A-IN-11: A selective inhibitor of methionine adenosyltransferase 2A with potent activity.
MAT2A-IN-12: A potent, selective inhibitor with nanomolar efficacy in proliferation assays.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties. AG-270 stands out due to its advanced stage of clinical evaluation and demonstrated efficacy in preclinical models .
Eigenschaften
Molekularformel |
C30H31N5O2 |
|---|---|
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
3-(cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C30H31N5O2/c1-37-23-17-15-21(16-18-23)26-28(32-24-14-8-9-19-31-24)33-29-25(20-10-4-2-5-11-20)27(34-35(29)30(26)36)22-12-6-3-7-13-22/h3,6-10,12-19,25,27,29,33-34H,2,4-5,11H2,1H3,(H,31,32) |
InChI-Schlüssel |
JWOMWAVNBLPFMY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(NC3C(C(NN3C2=O)C4=CC=CC=C4)C5=CCCCC5)NC6=CC=CC=N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


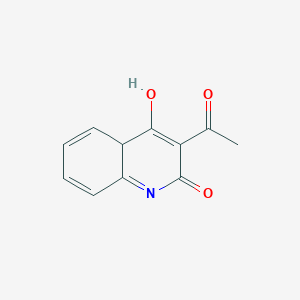
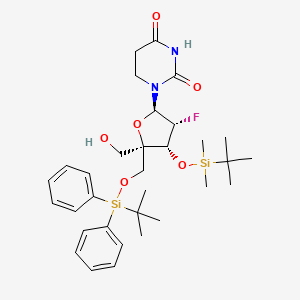
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12349813.png)

![4-(4-Fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodecan-5-one](/img/structure/B12349818.png)
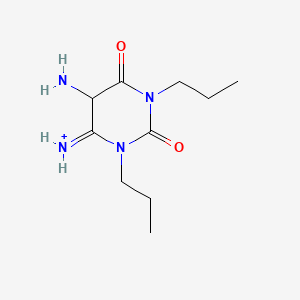
![1-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxo-5H-purin-8-ylidene]piperidin-1-ium-4-carboxamide](/img/structure/B12349827.png)
![(1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-8-ium-2',2',3',3',4',4',5',5'-d8,monochloride](/img/structure/B12349834.png)

![tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate](/img/structure/B12349841.png)
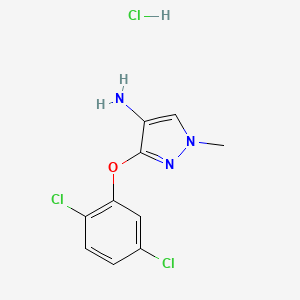
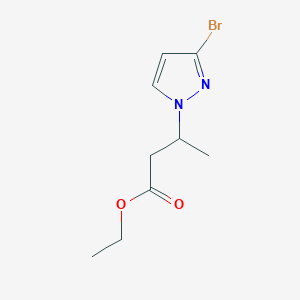
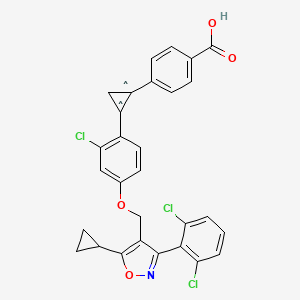
![N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12349879.png)
